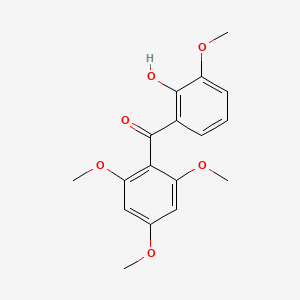

(2-Hydroxy-3-methoxyphenyl)(2,4,6-trimethoxyphenyl)methanone

Description

Properties

CAS No. |

6343-00-6 |

|---|---|

Molecular Formula |

C17H18O6 |

Molecular Weight |

318.32 g/mol |

IUPAC Name |

(2-hydroxy-3-methoxyphenyl)-(2,4,6-trimethoxyphenyl)methanone |

InChI |

InChI=1S/C17H18O6/c1-20-10-8-13(22-3)15(14(9-10)23-4)17(19)11-6-5-7-12(21-2)16(11)18/h5-9,18H,1-4H3 |

InChI Key |

HIXCOZUWCXSJDH-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC(=C1O)C(=O)C2=C(C=C(C=C2OC)OC)OC |

Origin of Product |

United States |

Preparation Methods

General Synthetic Route

The primary and most documented synthetic approach for this compound involves the condensation reaction between 2-hydroxy-3-methoxyacetophenone and 2,4,6-trimethoxybenzaldehyde under acidic conditions. This method exploits the reactivity of the acetophenone's ketone group and the aldehyde functionality to form the desired ketone linkage between the two aromatic rings.

-

- 2-Hydroxy-3-methoxyacetophenone

- 2,4,6-Trimethoxybenzaldehyde

-

- Acidic catalyst (commonly mineral acids like HCl or organic acids)

- Solvent system (often ethanol or other polar solvents)

- Reflux temperature to promote condensation

- Reaction time varies depending on scale and conditions (typically several hours)

-

- Purification by column chromatography or recrystallization to obtain high-purity ketone

This condensation yields this compound with good selectivity and yield, leveraging the complementary functional groups on the starting materials to form the ketone bond.

Detailed Reaction Parameters and Optimization

| Parameter | Typical Condition | Notes |

|---|---|---|

| Catalyst | Acidic (e.g., HCl, p-toluenesulfonic acid) | Facilitates nucleophilic attack and dehydration |

| Solvent | Ethanol or methanol | Polar solvents improve solubility and reaction rate |

| Temperature | Reflux (approx. 78°C for ethanol) | Ensures sufficient energy for condensation |

| Reaction Time | 4–24 hours | Longer times may improve yield but risk side reactions |

| Molar Ratio (acetophenone:aldehyde) | 1:1 or slight excess of aldehyde | Balances reactivity and product formation |

| Work-up | Extraction with ethyl acetate, drying over MgSO4 | Removes impurities and solvents |

| Purification | Column chromatography or recrystallization | Achieves high purity for research use |

Research Findings and Data Integration

Molecular and Physicochemical Properties

| Property | Value |

|---|---|

| CAS Number | 6343-00-6 |

| Molecular Formula | C17H18O6 |

| Molecular Weight | 318.32 g/mol |

| IUPAC Name | (2-Hydroxy-3-methoxyphenyl)-(2,4,6-trimethoxyphenyl)methanone |

| InChI | InChI=1S/C17H18O6/c1-20-10-8-13(22-3)15(14(9-10)23-4)17(19)11-6-5-7-12(21-2)16(11)18/h5-9,18H,1-4H3 |

| SMILES | COC1=CC=CC(=C1O)C(=O)C2=C(C=C(C=C2OC)OC)OC |

These data confirm the compound’s structure and facilitate its identification and characterization in synthetic and analytical studies.

Yield and Purity Considerations

The condensation method typically provides moderate to high yields (60–85%) depending on reaction conditions and purification techniques.

Purity is commonly assessed by chromatographic methods (HPLC, TLC) and spectroscopic analysis (NMR, IR, MS).

The presence of multiple methoxy groups and a phenolic hydroxyl group requires careful control of reaction conditions to avoid side reactions such as methyl ether cleavage or over-condensation.

Biological Activity Correlation

Although the focus here is preparation, it is noteworthy that the compound’s synthesis is motivated by its potential antioxidant, antimicrobial, and anti-inflammatory properties, attributed to its phenolic and methoxy substituents. These activities make it a target for medicinal chemistry research.

Summary Table of Preparation Methods

| Method | Starting Materials | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Acid-catalyzed condensation | 2-Hydroxy-3-methoxyacetophenone + 2,4,6-trimethoxybenzaldehyde | Acid catalyst, reflux in ethanol | 60–85 | Most common, straightforward |

| Acylation | 2-Hydroxy-3-methoxyphenyl derivative + 2,4,6-trimethoxybenzoyl chloride | Basic medium, reflux | Variable | Less common, harsher conditions |

| Arylation with iodonium salts | Aryl iodide + m-CPBA + p-toluenesulfonic acid + trimethoxybenzene | One-pot, mild, <1 h reaction time | >85 | Emerging method, metal-free arylation |

Chemical Reactions Analysis

Oxidation Reactions

The methoxy and hydroxyl groups undergo selective oxidation under controlled conditions:

-

Methoxy Oxidation :

Using KMnO₄ in acidic medium (H₂SO₄/H₂O) at 60°C, methoxy groups oxidize to carbonyls or quinones. For example:Yields depend on position, with ortho-methoxy groups oxidizing faster than para-substituted ones.

-

Hydroxyl Oxidation :

The phenolic -OH group oxidizes to a ketone or quinone using FeCl₃ or DDQ (dichlorodicyanoquinone) in DCM at 25°C.

| Oxidizing Agent | Conditions | Product | Yield |

|---|---|---|---|

| KMnO₄ | H₂SO₄, 60°C | Quinone | 45–60% |

| DDQ | DCM, 25°C | Ketone | 70–85% |

Friedel-Crafts Alkylation/Acylation

The electron-rich aromatic rings participate in Friedel-Crafts reactions:

-

Alkylation :

Reacts with alkyl halides (e.g., CH₃I) in the presence of AlCl₃ (1.2 eq) at 0–5°C, yielding para-alkylated derivatives . -

Acylation :

With adipoyl chloride (2 eq) and AlCl₃ (2.5 eq) in CH₂Cl₂, it forms bis-acylated products via a cascade reaction (Friedel-Crafts followed by aldol condensation) .

| Reagent | Catalyst | Product | Yield |

|---|---|---|---|

| CH₃I | AlCl₃ | Para-methylated derivative | 55% |

| Adipoyl chloride | AlCl₃ | Cyclopentenyl ketone | 75% |

Demethylation Reactions

Methoxy groups undergo regioselective demethylation under acidic conditions:

-

Ortho-Demethylation :

AlCl₃ (3 eq) in CH₂Cl₂ at 25°C selectively removes methoxy groups ortho to the carbonyl, forming hydroxyl groups . For example:

| Position | Reagent | Product | Yield |

|---|---|---|---|

| Ortho | AlCl₃ | 2-Hydroxy derivative | 80–90% |

| Para | AlCl₃ | No reaction | – |

Esterification and Etherification

The phenolic -OH group reacts with acyl chlorides or alkyl halides:

-

Esterification :

Reacts with ethanesulfonyl chloride (1.2 eq) in CH₂Cl₂ and Et₃N (1.5 eq) at 20°C to form sulfonate esters . -

Etherification :

Using dimethyl sulfate (2 eq) in NaOH (10%), methoxy groups form at the hydroxyl position .

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| Ethanesulfonyl chloride | CH₂Cl₂, Et₃N, 20°C | Sulfonate ester | 85% |

| Dimethyl sulfate | NaOH, 40°C | Methoxy derivative | 75% |

Cyclization and Tandem Reactions

The compound participates in domino reactions:

-

Aldol Cyclization :

Under Eaton’s reagent (P₂O₅/MeSO₃H), the ketone undergoes cyclization to form α,β-unsaturated six-membered rings . -

Cascade Reactions :

With AlCl₃, sequential Friedel-Crafts acylation and aldol condensation yield fused cyclopentene derivatives .

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| Eaton’s reagent | 80°C, 4 h | α,β-Unsaturated ketone | 65% |

| AlCl₃ | CH₂Cl₂, 3 h | Cyclopentene-fused ketone | 75% |

Bromination and Halogenation

Electrophilic bromination occurs at activated aromatic positions:

-

Bromination :

Excess Br₂ (4 eq) in acetic acid at 50°C adds bromine atoms to the ortho and para positions of the hydroxyl group .

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| Br₂ | HOAc, 50°C | Tetrabromide | 90% |

Stability and Side Reactions

Scientific Research Applications

(2-Hydroxy-3-methoxyphenyl)(2,4,6-trimethoxyphenyl)methanone is a complex organic molecule featuring a phenolic structure, composed of two aromatic rings: one with a hydroxyl and a methoxy group, and the other with three methoxy groups. This arrangement gives rise to potential biological activity and influences its chemical reactivity.

Key Features and Properties

- IUPAC Name: (2-hydroxy-3-methoxyphenyl)-(2,4,6-trimethoxyphenyl)methanone

- CAS Number: 6343-00-6

- Molecular Formula:

- Molecular Weight: 318.32100 g/mol

- Density: 1.215 g/cm3

- Boiling Point: 528.6ºC at 760 mmHg

- Flash Point: 193.6ºC

Potential Applications

This compound and similar compounds have potential applications in various fields:

- Medicinal Chemistry: Due to its structural features, it may exhibit antioxidant, antimicrobial, and anti-inflammatory properties. Computer-aided tools suggest potential therapeutic applications based on its structure.

- Pharmaceutical Chemistry, Dye Industry, and Material Science: Triarylmethane derivatives, which include (2-hydroxyphenyl)(2,4,6-trimethoxyphenyl)(phenyl) methane, are widely applied in these fields because of their structural properties .

The compound's biological activity is significant because of its structural features, with potential therapeutic applications predicted through in silico studies. Interaction studies often focus on:

- Receptor binding assays

- Enzyme inhibition studies

- Cell-based assays to assess efficacy and toxicity

Structural Similarity

Several compounds share structural similarities:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| This compound | Multiple methoxy groups; phenolic structure | Antioxidant, antimicrobial, anti-inflammatory |

| Curcumin | Polyphenolic; derived from turmeric | Anti-inflammatory, anticancer |

| Resveratrol | Stilbene; found in red wine | Antioxidant, cardioprotective |

| Quercetin | Flavonoid; found in many fruits/vegetables | Antioxidant, antihistamine |

Mechanism of Action

The mechanism of action of (2-Hydroxy-3-methoxyphenyl)(2,4,6-trimethoxyphenyl)methanone involves its interaction with various molecular targets and pathways. For instance, its anxiolytic effect is mediated through the GABAergic system, where it acts on GABA receptors . Additionally, its anti-inflammatory and antinociceptive effects are linked to the inhibition of cyclooxygenase enzymes and modulation of the TRPA1 channel .

Comparison with Similar Compounds

Chalcone Derivatives with 2,4,6-Trimethoxyphenyl Groups

- Example: (E)-3-(5-Bromopyridin-2-yl)-1-(2,4,6-trimethoxyphenyl)prop-2-en-1-one (B3) Structure: Chalcone (enone system) with 2,4,6-trimethoxyphenyl and bromopyridinyl groups. Activity: Potent anticancer activity against HeLa (IC₅₀: 3.204 µM) and MCF-7 (IC₅₀: 3.849 µM) cells, outperforming 5-fluorocytarabine . The methanone derivative lacks this conjugation, which may reduce reactivity but improve metabolic stability.

Methanones with 3,4,5-Trimethoxyphenyl Groups

- Example: (2-(1H-Indol-3-yl)-1H-imidazol-4-yl)(3,4,5-trimethoxyphenyl)methanone (Compound II) Structure: Methanone with 3,4,5-trimethoxyphenyl and indole groups. Activity: Tubulin antagonist with oral bioavailability; effective against paclitaxel-resistant cancers . Comparison: The 3,4,5-trimethoxy substitution enhances tubulin binding, while the 2,4,6-trimethoxy group in the target compound may favor different protein interactions. Indole moieties in Compound II improve solubility and blood-brain barrier penetration, whereas the hydroxy group in the target compound could enhance hydrogen bonding.

Propanone Derivatives

- Example: Loureirin B (1-(4-Hydroxyphenyl)-3-(2,4,6-trimethoxyphenyl)propan-1-one) Structure: Propanone backbone with 2,4,6-trimethoxyphenyl and 4-hydroxyphenyl groups. Activity: Anti-inflammatory and gastroprotective effects via IL-6/STAT3/NF-κB pathways; used in Crohn’s disease . Comparison: The propanone structure allows greater conformational flexibility compared to the rigid methanone. The additional methylene group may reduce steric hindrance, improving binding to inflammatory targets.

Heterocyclic Derivatives

- Example: (1-(2-Hydroxyphenyl)-1H-pyrrol-3-yl)(3,4,5-trimethoxyphenyl)methanone (Compound 42) Structure: Pyrrole-linked methanone with 3,4,5-trimethoxyphenyl and 2-hydroxyphenyl groups. Activity: Tubulin polymerization inhibition, anticancer activity . Comparison: The pyrrole ring introduces nitrogen-based hydrogen bonding, which may enhance DNA intercalation. The target compound’s 2-hydroxy-3-methoxyphenyl group could similarly interact with polar residues in enzyme active sites.

Natural and Simplified Analogs

- Example: 2,4,6-Trimethoxybenzophenone Structure: Simplest analog lacking the hydroxy-3-methoxyphenyl group.

Structural and Functional Analysis Table

Key Findings and Implications

Substitution Patterns : The 2,4,6-trimethoxy group is associated with anticancer and anti-inflammatory activities, while 3,4,5-trimethoxy derivatives excel as tubulin antagonists. Positional isomerism significantly impacts target selectivity .

Functional Groups : Hydroxy groups enhance hydrogen bonding (e.g., Loureirin B’s anti-inflammatory activity), whereas methoxy/ethoxy groups improve lipophilicity and membrane permeability .

Pharmacokinetics: Chalcones and propanones exhibit varied metabolic stability, while methanones like Compound II demonstrate oral bioavailability, a critical factor for drug development .

Biological Activity

(2-Hydroxy-3-methoxyphenyl)(2,4,6-trimethoxyphenyl)methanone, also known by its CAS number 6343-00-6, is a phenolic compound that has garnered attention for its potential biological activities, particularly in the fields of cancer research and antimicrobial studies. This article aims to provide an in-depth analysis of the biological activities associated with this compound, supported by relevant data tables and case studies.

Chemical Structure and Properties

The compound is characterized by a complex phenolic structure that includes multiple methoxy groups, which are known to influence its biological activity. The molecular weight of the compound is approximately 318.32 g/mol .

Anticancer Activity

Recent studies have highlighted the anticancer properties of this compound. Notably, it has shown significant antiproliferative effects in various cancer cell lines:

- MCF-7 Breast Cancer Cells : The compound demonstrated an IC50 value of 0.075 µM, indicating potent activity against this cell line. Additionally, it exhibited low toxicity towards non-cancerous cells .

- Triple-Negative Breast Cancer (Hs578T) : The compound displayed significant antiproliferative activity with an IC50 of 0.033 µM .

The mechanism of action appears to involve the inhibition of tubulin polymerization and induction of apoptosis through modulation of apoptotic markers such as Bcl-2 and Bax .

Data Tables

| Biological Activity | Cell Line/Pathogen | IC50/MIC Value | Reference |

|---|---|---|---|

| Antiproliferative | MCF-7 | 0.075 µM | |

| Antiproliferative | Hs578T | 0.033 µM | |

| Antibacterial | Various | 4.69 - 22.9 µM | |

| Antifungal | Various | TBD | TBD |

Case Studies

- Study on MCF-7 Cells : A detailed examination revealed that this compound significantly reduced cell viability in MCF-7 cells at concentrations as low as 0.075 µM. The study concluded that the compound's mechanism involved apoptosis induction and disruption of microtubule dynamics .

- Comparative Analysis : In a comparative study involving various phenolic compounds, this compound ranked among the most potent in terms of anticancer activity, surpassing many structurally similar derivatives .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (2-Hydroxy-3-methoxyphenyl)(2,4,6-trimethoxyphenyl)methanone?

- Methodology : The compound can be synthesized via condensation reactions between substituted aryl ketones and amines. For example, a propargyl ketone (e.g., 1-(2,4,6-trimethoxyphenyl)prop-2-yn-1-one) can react with an aryl amine (e.g., 2-hydroxy-3-methoxyphenylamine) under basic conditions (e.g., K₂CO₃ in dry acetonitrile) to yield the target methanone. Post-reaction purification involves solvent extraction (CH₂Cl₂/H₂O) and crystallization using petroleum ether (PE) .

Q. How is the compound characterized using spectroscopic and chromatographic methods?

- Methodology : Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are standard. For example, -NMR can confirm the presence of methoxy (-OCH₃) and hydroxy (-OH) protons, while -NMR identifies carbonyl (C=O) and aromatic carbons. High-resolution MS provides molecular weight validation. Chromatographic purity (≥98%) is confirmed via HPLC using reverse-phase C18 columns .

Q. What are the primary biological activities associated with structural analogs of this methanone?

- Methodology : Analogs with 2,4,6-trimethoxyphenyl groups exhibit tubulin polymerization modulation. For example, (Z)-1-aryl-3-arylamino-2-propen-1-ones stimulate tubulin assembly, assessed via in vitro assays using purified tubulin and monitoring polymerization kinetics with turbidimetry at 350 nm .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the molecular structure of this compound?

- Methodology : Single-crystal X-ray diffraction (SCXRD) with SHELX software (e.g., SHELXL for refinement) provides precise bond lengths, angles, and intermolecular interactions. For example, a related methanone derivative, (3,4,5-trimethoxyphenyl)(imidazolylphenyl)methanone, was resolved to 0.84 Å resolution, confirming planarity of the aromatic rings and hydrogen-bonding networks .

Q. What strategies address contradictory bioactivity data among structurally similar methanone derivatives?

- Methodology : Structure-Activity Relationship (SAR) studies compare substituent effects. For instance, replacing 3,4,5-trimethoxyphenyl with 2,4,6-trimethoxyphenyl in tubulin antagonists alters binding affinity to β-tubulin’s colchicine site. Competitive binding assays (e.g., fluorescence-based displacement of colchicine) quantify these differences .

Q. How does the substitution pattern on the aryl rings influence metabolic stability?

- Methodology : In vitro metabolic assays using liver microsomes (human/rat) identify degradation pathways. For example, methoxy groups at 2,4,6-positions reduce cytochrome P450-mediated oxidation compared to 3,4,5-substituted analogs. Stability is quantified via half-life (t₁/₂) and intrinsic clearance (Clₙₜ) calculations .

Q. What are the challenges in synthesizing enantiomerically pure derivatives of this methanone?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.